molecular formula C13H12FNO2 B2584389 3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone CAS No. 338965-51-8

3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone

Cat. No.: B2584389
CAS No.: 338965-51-8
M. Wt: 233.242
InChI Key: NRHARJZIGZSOEW-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone is a pyridinone derivative featuring a 4-fluorobenzyl ether substituent at the 3-position and a methyl group at the 2-position.

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-2-methyl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-9-13(12(16)6-7-15-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHARJZIGZSOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone typically involves the reaction of 4-fluorobenzyl alcohol with 2-methyl-4(1H)-pyridinone in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Evidence ID
3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone 4-Fluorobenzyloxy, 2-methyl C₁₃H₁₂FNO₂ 249.24* Not explicitly provided; inferred from analogs
3-[(4-Chlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone 4-Chlorobenzyloxy, 2-methyl C₁₃H₁₂ClNO₂ 249.70 CAS: 303151-78-2
3-(Benzyloxy)-2-methyl-4(1H)-pyridinone Benzyloxy, 2-methyl C₁₃H₁₃NO₂ 215.25 Commercially available (>95% purity)
3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-2-methyl-4(1H)-pyridinone 3-Chloro-5-(trifluoromethyl)pyridinyloxy, 2-methyl C₁₂H₈ClF₃N₂O₂ 304.65 pKa: 9.63 (predicted); Density: 1.452 g/cm³
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone 2,4-Dichlorobenzyl, 4-pyridinylmethyl C₁₉H₁₅Cl₂N₂O₂ 380.24 Strong basicity (pKa not specified)

Notes:

  • Chlorine substituents (e.g., in C₁₃H₁₂ClNO₂) increase molecular weight and lipophilicity compared to fluorine, which may influence bioavailability .
  • The trifluoromethyl group in C₁₂H₈ClF₃N₂O₂ significantly elevates electron-withdrawing effects and lipophilicity, likely altering receptor binding or solubility compared to mono-halogenated derivatives .

Physicochemical Properties

  • However, the trifluoromethyl group in may counteract this due to its hydrophobicity.
  • In contrast, 3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone exhibits strong basicity, likely due to additional nitrogen substituents .

Research Implications

  • Medicinal Chemistry : Fluorine’s role in improving metabolic stability and bioavailability makes the target compound a candidate for drug development, particularly in kinase or protease inhibition.
  • Materials Science: Halogenated pyridinones may serve as ligands in metal-organic frameworks (MOFs) due to their electron-deficient aromatic systems .

Biological Activity

3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone, with the molecular formula C₁₃H₁₂FNO₂ and a molecular weight of 233.24 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridinone core, which is known for various pharmacological properties, including antiviral and anti-inflammatory effects.

  • Molecular Formula : C₁₃H₁₂FNO₂
  • Molecular Weight : 233.24 g/mol
  • Melting Point : 129–134 °C
  • CAS Number : 338965-51-8

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of viral infections and enzyme inhibition. The compound exhibits structural similarities to known inhibitors of viral replication, suggesting a potential role in antiviral therapy.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound show significant activity against Hepatitis C virus (HCV) and other viral pathogens. For instance, derivatives of pyridinones have demonstrated potent inhibition of HCV NS5B polymerase, a critical enzyme for viral replication.

CompoundTargetIC50 (µM)Remarks
This compoundHCV NS5B<50Potent inhibitor in enzymatic assays
Related Compound XHCV NS5B0.34Exhibited time-dependent inhibition

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. Inhibition of CYP enzymes can lead to significant drug-drug interactions.

EnzymeIC50 (µM)Type of Inhibition
CYP3A40.34Reversible and time-dependent
CYP1A4>5No significant inhibition
CYP2C9>5No significant inhibition

Case Studies

A notable study explored the structure-activity relationship (SAR) of pyridinone derivatives, including this compound. The findings revealed that modifications on the benzyl group significantly affected both potency and selectivity towards viral targets.

Study Highlights:

  • In vitro Efficacy : The compound was tested in cellular models, showing effective reduction in viral load.
  • ADME Properties : Assessment of absorption, distribution, metabolism, and excretion (ADME) indicated favorable profiles for further development.
  • Toxicity Profile : Preliminary toxicity studies suggested a manageable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:

  • Temperature : Reactions often proceed optimally between 50–80°C to balance reaction rate and side-product formation.
  • Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) enhance nucleophilic substitution efficiency for ether bond formation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may accelerate specific steps, such as coupling fluorobenzyl groups to the pyridinone core .
  • Purification : Techniques like column chromatography or continuous flow reactors are critical for isolating high-purity product .
    • Reference :

Q. How do the functional groups in this compound influence its chemical reactivity and biological potential?

  • Methodological Answer :

  • 4(1H)-Pyridinone Core : Enables tautomerization, affecting hydrogen-bonding interactions in biological targets.
  • Fluorobenzyl Ether : Enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted therapies .
  • Methyl Group at C2 : Steric effects may hinder unwanted side reactions during derivatization .
    • Reference :

Q. What analytical techniques are essential for characterizing this compound and verifying its structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and tautomeric forms (e.g., pyridinone vs. pyridinol) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns from fluorine .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing effects, though challenging due to compound flexibility .
    • Reference :

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., fluorobenzyl ether formation) be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress under varying conditions (e.g., solvent polarity, temperature) to infer mechanism (SN1 vs. SN2).
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to track ether bond formation pathways .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and activation energies .
    • Reference :

Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?

  • Methodological Answer :

  • Purity Validation : Ensure compound purity (>95%) via HPLC and compare with prior studies to rule out impurity-driven artifacts .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate variables .
  • Structural Analog Comparison : Test analogs (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl derivatives) to assess substituent-specific effects .
    • Reference :

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize derivatives with altered pyridinone substituents (e.g., methyl vs. ethyl at C2) to probe steric effects .
  • Fluorine Substitution : Replace the 4-fluorobenzyl group with non-halogenated benzyl groups to evaluate halogen bonding contributions .
  • Biological Assay Selection : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to confirm target specificity .
    • Reference :

Q. What advanced computational tools can predict the compound’s pharmacokinetic properties or binding modes?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., kinases or GPCRs) to prioritize in vitro testing .
  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions to guide lead optimization .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time, particularly for flexible regions like the fluorobenzyl side chain .
    • Reference :

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